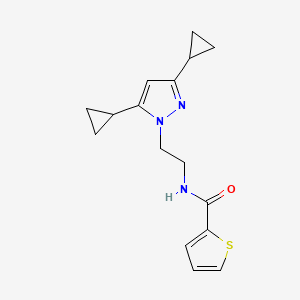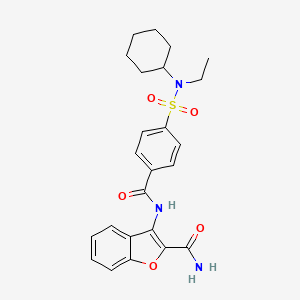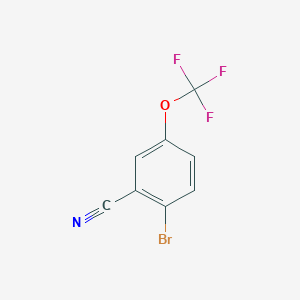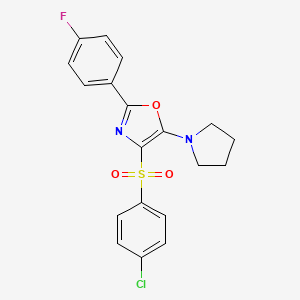![molecular formula C13H11FOS2 B2694541 3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone CAS No. 477334-42-2](/img/structure/B2694541.png)
3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
High-Performance Polymers
Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to 3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone, have been developed for applications requiring high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are synthesized through polycondensation reactions and have potential uses in optoelectronics due to their transparency and colorlessness in the visible region, alongside their excellent refractive properties (Tapaswi et al., 2015).
Proton Exchange Membranes
The synthesis of sulfonated side-chain grafting units containing fluorinated components, like 4-fluorobenzophenone, has led to the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers exhibit high proton conductivity and are promising materials for fuel cell applications, especially as polyelectrolyte membrane materials due to their good thermal stability and water uptake properties (Kim, Robertson, & Guiver, 2008).
Fuel Cell Applications
Sulfonated block copolymers containing fluorenyl groups, synthesized from bis(4-fluorophenyl)sulfone, have shown superior properties for fuel cell applications. These materials offer high proton conductivity, significant water uptake, and pronounced phase separation, which are beneficial for enhancing mechanical properties and overall performance of fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).
Catalysis
Sulfuric acid derivatives, such as [3-(3-silicapropyl)sulfanyl]propyl ester, have been used as recyclable catalysts for condensation reactions, highlighting the utility of sulfur-containing compounds in facilitating organic transformations. These catalysts can be recycled multiple times without losing their catalytic activity, indicating their potential for green chemistry applications (Tayebi et al., 2011).
Safety and Hazards
The safety and hazards associated with handling and using “3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone” are not specified in the available sources . It’s always important to handle chemical compounds with care and use appropriate safety measures, such as wearing protective clothing and working in a well-ventilated area.
properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS2/c14-10-3-5-11(6-4-10)16-9-7-12(15)13-2-1-8-17-13/h1-6,8H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKLUMNQTCSJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide](/img/structure/B2694461.png)



![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2694466.png)


![(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile](/img/structure/B2694469.png)


![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)
![1'-picolinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694480.png)